Ethyl 2-fluoro-5-iodobenzoate
Overview
Description
Ethyl 2-fluoro-5-iodobenzoate is an organic compound with the molecular formula C9H8FIO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by a fluorine and an iodine atom, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-fluoro-5-iodobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-fluoro-5-iodobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct iodination of ethyl 2-fluorobenzoate using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. This reaction is usually performed in an organic solvent like dichloromethane or acetonitrile, and the reaction mixture is stirred at room temperature until the iodination is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-5-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The ester group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of compounds like ethyl 2-fluoro-5-azidobenzoate or ethyl 2-fluoro-5-cyanobenzoate.
Reduction: Formation of ethyl 2-fluoro-5-iodobenzyl alcohol.
Oxidation: Formation of 2-fluoro-5-iodobenzoic acid.
Scientific Research Applications
Ethyl 2-fluoro-5-iodobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of fluorinated aromatic compounds.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-5-iodobenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The presence of the fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in studying molecular interactions and pathways.
Comparison with Similar Compounds
Ethyl 2-fluoro-5-iodobenzoate can be compared with other halogenated benzoates, such as:
- Ethyl 2-chloro-5-iodobenzoate
- Ethyl 2-bromo-5-iodobenzoate
- Ethyl 2-fluoro-5-bromobenzoate
Uniqueness
The presence of both fluorine and iodine atoms in this compound makes it unique compared to other halogenated benzoates. Fluorine atoms can significantly alter the electronic properties of the molecule, while iodine atoms can enhance its reactivity in substitution reactions. This combination of halogens provides a distinct set of chemical properties that can be exploited in various research applications.
Properties
IUPAC Name |
ethyl 2-fluoro-5-iodobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FIO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRYAGFJSZGCAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)I)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00998559 | |
Record name | Ethyl 2-fluoro-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00998559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773136-66-6 | |
Record name | Ethyl 2-fluoro-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00998559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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